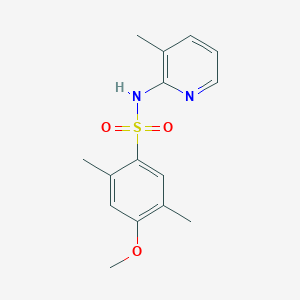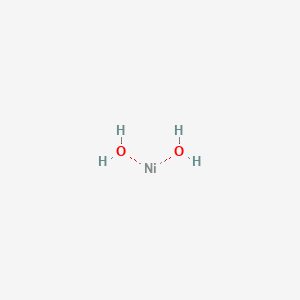
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as MDB or MDBS. MDBS has been the subject of scientific research due to its potential therapeutic applications.
作用机制
MDBS is believed to exert its anti-tumor and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and inflammation. MDBS inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
MDBS has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, MDBS has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro. MDBS has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vivo.
实验室实验的优点和局限性
MDBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-tumor and anti-inflammatory activity in vitro and in vivo. However, there are also some limitations to using MDBS in lab experiments. Its mechanism of action is not fully understood, and its efficacy and toxicity in humans have not been established.
未来方向
MDBS has potential as a therapeutic agent for cancer and inflammation, but further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans. Some future directions for research on MDBS include:
1. Investigating the effects of MDBS on other signaling pathways involved in cancer and inflammation, such as the MAPK and PI3K/Akt pathways.
2. Studying the pharmacokinetics and pharmacodynamics of MDBS in vivo to determine its efficacy and toxicity in animal models.
3. Developing novel formulations of MDBS, such as nanoparticles or liposomes, to improve its bioavailability and targeting.
4. Testing the combination of MDBS with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.
In conclusion, MDBS is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in cancer and inflammation. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been shown to exhibit anti-tumor and anti-inflammatory activity in vitro and in vivo. Further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans.
合成方法
The synthesis of MDBS involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridylamine. The reaction takes place in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization.
科学研究应用
MDBS has been studied for its potential therapeutic applications in various diseases, such as cancer and inflammation. It has been found to exhibit anti-tumor activity in vitro and in vivo. MDBS has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro.
属性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-7-16-15(10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
InChI 键 |
LEZGLKKXEOFTCS-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
规范 SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)


![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)






![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
